molecular formula C18H19N5O2S B2964645 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1251710-57-2

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2964645
CAS No.: 1251710-57-2
M. Wt: 369.44
InChI Key: OOKUEFCZUWZHEX-UHFFFAOYSA-N
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Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

  • A study explored the radiosynthesis of selective ligands for the translocator protein (18 kDa), an important target in positron emission tomography (PET) imaging, using a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides (Dollé et al., 2008).

Anticancer Properties

  • Research into novel aryloxy groups attached to the C2 of the pyrimidine ring in similar compounds demonstrated appreciable cancer cell growth inhibition in multiple cancer cell lines (Al-Sanea et al., 2020).

Antifungal Applications

  • A study synthesized derivatives of dimethylpyrimidin and tested their antifungal effectiveness against Aspergillus terreus and Aspergillus niger, showing significant antifungal effects (Jafar et al., 2017).

Antimicrobial Properties

  • Compounds with a similar molecular structure showed potential as antimicrobial agents in a study focusing on the synthesis of various heterocycles incorporating antipyrine moiety (Bondock et al., 2008).

Anticonvulsant Potential

  • Another research studied S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine for potential anticonvulsant applications, revealing moderate in vivo anticonvulsant activity (Severina et al., 2020).

Synthesis of Isoxazolines and Isoxazoles

  • Synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives was explored, highlighting the versatility of pyrimidine derivatives in synthesizing diverse heterocyclic compounds (Rahmouni et al., 2014).

Neuroinflammation PET Imaging

  • Novel pyrazolo[1,5-a]pyrimidines closely related to the compound were synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Some derivatives showed high affinity and potential as PET radiotracers for neuroinflammation (Damont et al., 2015).

Anti-Inflammatory and Analgesic Agents

  • Novel derivatives synthesized from visnagenone and khellinone were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing significant potential as therapeutic agents (Abu‐Hashem et al., 2020).

Further Antitumor Evaluations

  • New pyrimidine derivatives were synthesized and showed significant antitumor activity against various human tumor cell lines, with some compounds displaying remarkable therapeutic activity (Masaret, 2021).

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-7-13(2)23(22-12)16-9-18(20-11-19-16)26-10-17(24)21-14-5-4-6-15(8-14)25-3/h4-9,11H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUEFCZUWZHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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